molecular formula C9H13FOSi B8487046 2-Fluoro-4-trimethylsilanyl-phenol

2-Fluoro-4-trimethylsilanyl-phenol

Cat. No.: B8487046
M. Wt: 184.28 g/mol
InChI Key: HCMHVOWSBUEJKF-UHFFFAOYSA-N
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Description

2-Fluoro-4-trimethylsilanyl-phenol is a substituted phenol derivative characterized by a fluorine atom at the 2-position and a trimethylsilanyl (TMS) group at the 4-position of the aromatic ring. The compound combines the electron-withdrawing nature of fluorine with the steric bulk and electron-donating properties of the TMS group. Such dual substitution creates unique electronic and steric effects that influence its physicochemical properties, reactivity, and intermolecular interactions.

Properties

Molecular Formula

C9H13FOSi

Molecular Weight

184.28 g/mol

IUPAC Name

2-fluoro-4-trimethylsilylphenol

InChI

InChI=1S/C9H13FOSi/c1-12(2,3)7-4-5-9(11)8(10)6-7/h4-6,11H,1-3H3

InChI Key

HCMHVOWSBUEJKF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC(=C(C=C1)O)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Acidity and Electronic Properties

The acidity of phenolic compounds is strongly influenced by substituents. Fluorine, being electron-withdrawing, decreases the pKa of phenol (enhancing acidity) through inductive effects. In contrast, the TMS group is weakly electron-donating via hyperconjugation but primarily imposes steric hindrance. For example:

  • 2-Fluoro-phenol: The fluorine at the 2-position lowers the pKa to ~7.2 due to its inductive effect .
  • 4-TMS-phenol: The TMS group slightly increases pKa (estimated ~10.0) compared to unsubstituted phenol (pKa ~9.9), as electron donation from silicon counteracts steric effects.
  • 2-Fluoro-4-TMS-phenol: The competing effects of fluorine (acidifying) and TMS (mildly deacidifying) likely result in an intermediate pKa (~8.5), though experimental confirmation is needed.

Hydrogen Bonding and Crystal Packing

Hydrogen bonding in phenolic derivatives governs solubility, melting points, and crystal packing. Fluorine can act as a hydrogen bond acceptor, while the TMS group disrupts interactions due to steric bulk:

  • 2-Fluoro-phenol: Forms strong O–H···F hydrogen bonds, leading to higher solubility in polar solvents and defined crystal lattices .
  • 4-TMS-phenol: The TMS group reduces hydrogen bonding capacity, resulting in lower solubility and amorphous or loosely packed crystals .
  • 2-Fluoro-4-TMS-phenol: The hydroxyl group may participate in moderate hydrogen bonding, but the TMS group likely limits extended networks, favoring hydrophobic aggregation.

Table 1: Comparative Properties of Substituted Phenols

Compound Substituents Acidity (pKa)* Solubility in Water* Hydrogen Bonding Capacity Key References
Phenol None 9.9 Moderate High (O–H donor) -
2-Fluoro-phenol 2-F ~7.2 High High (O–H···F)
4-TMS-phenol 4-TMS ~10.0 Very Low Low (steric hindrance)
2-Fluoro-4-TMS-phenol 2-F, 4-TMS ~8.5 Low Moderate Inferred

Structural and Crystallographic Insights

highlights the role of fluorine in stabilizing molecular geometry through C–F···H interactions in fluorophenyl-thiazole derivatives. For 2-Fluoro-4-TMS-phenol, fluorine may similarly engage in weak intermolecular interactions, while the TMS group disrupts close packing due to its bulk. Crystal structures of analogous compounds (e.g., triazoles in ) suggest that fluorine enhances lattice stability, whereas TMS groups favor disordered phases .

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